1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol
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Overview
Description
1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol is a complex organic compound that features a naphthalene ring substituted with a phenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with phenyl(pyrrolidin-1-yl)methanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Scientific Research Applications
1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[(Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-amine: This compound has a similar structure but with an amine group instead of a hydroxyl group.
1-[(Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-thiol: This compound features a thiol group instead of a hydroxyl group.
Uniqueness: 1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
500352-91-0 |
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Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21NO/c23-19-13-12-16-8-4-5-11-18(16)20(19)21(22-14-6-7-15-22)17-9-2-1-3-10-17/h1-5,8-13,21,23H,6-7,14-15H2 |
InChI Key |
VJIGXDICQFIIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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